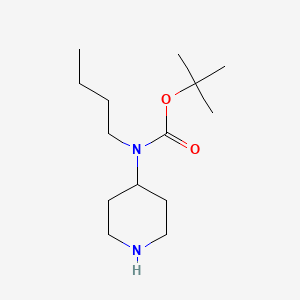

tert-butyl N-butyl-N-(piperidin-4-yl)carbamate

Description

Significance of Piperidine (B6355638) Scaffolds in Contemporary Chemical Research

The piperidine motif, a six-membered heterocyclic amine, is a cornerstone in medicinal chemistry and natural product synthesis. google.comambeed.com Its prevalence stems from its ability to impart favorable physicochemical properties to a molecule, such as aqueous solubility and the ability to engage in specific binding interactions with biological targets. nih.govchemicalbook.com The conformational flexibility of the piperidine ring allows it to adopt various spatial arrangements, which can be crucial for optimizing a compound's pharmacological profile. Consequently, piperidine derivatives are integral components in a vast number of pharmaceuticals and bioactive compounds. google.comresearchgate.net

Strategic Role of the Carbamate (B1207046) Protecting Group in Organic Synthesis

In multi-step organic synthesis, the strategic protection and deprotection of reactive functional groups is paramount. The carbamate group, particularly the tert-butoxycarbonyl (Boc) group, is a widely employed protecting group for amines. bldpharm.comgoogle.commatrix-fine-chemicals.com The Boc group effectively moderates the nucleophilicity and basicity of the amine nitrogen, rendering it inert to a wide range of reaction conditions. google.comnih.gov Its popularity is further enhanced by its straightforward installation, typically through the reaction of an amine with di-tert-butyl dicarbonate (B1257347), and its facile removal under mild acidic conditions. nih.govmychemblog.com This strategic use of the carbamate protecting group allows for selective transformations at other sites within a complex molecule. bldpharm.com

Overview of the tert-Butyl N-alkyl-N-(piperidin-4-yl)carbamate Class in Synthetic Methodologies

The class of compounds known as tert-butyl N-alkyl-N-(piperidin-4-yl)carbamates are bifunctional molecules that serve as valuable building blocks in organic synthesis. These compounds combine the structural features of the piperidine ring with a protected secondary amine at the 4-position. The presence of both the piperidine nitrogen and the protected amino group provides two distinct points for further functionalization. The N-alkyl substituent on the carbamate nitrogen can influence the steric and electronic properties of the molecule, potentially directing the outcome of subsequent chemical transformations. While specific examples like the N-methyl derivative are known, the broader class, including the N-butyl variant, represents a toolkit for synthetic chemists to construct diverse and complex target molecules.

Due to the limited specific data available for tert-butyl N-butyl-N-(piperidin-4-yl)carbamate, a detailed exposition of its research findings, synthesis, and applications cannot be provided at this time. The information presented herein is based on the well-established principles of its constituent chemical moieties.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-butyl-N-piperidin-4-ylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28N2O2/c1-5-6-11-16(12-7-9-15-10-8-12)13(17)18-14(2,3)4/h12,15H,5-11H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSZRPYGJFXXPBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(C1CCNCC1)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Piperidine Carbamate Scaffolds

Established Synthetic Routes for tert-Butyl N-(Piperidin-4-yl)carbamates

Established synthetic routes for tert-butyl N-(piperidin-4-yl)carbamates generally involve multi-step sequences that are amenable to scale-up and diversification. These methods include nucleophilic substitution, reductive amination, and condensation reactions.

Nucleophilic Substitution Approaches

Nucleophilic substitution is a fundamental strategy for the synthesis of N-substituted piperidines. This approach typically involves the alkylation of a pre-formed piperidine (B6355638) ring. For the synthesis of compounds like tert-butyl N-butyl-N-(piperidin-4-yl)carbamate, a common starting material is tert-butyl N-(piperidin-4-yl)carbamate. The secondary amine on the piperidine ring can be alkylated with a suitable electrophile, such as an alkyl halide.

In a typical procedure, tert-butyl N-(piperidin-4-yl)carbamate can be reacted with an alkyl halide, for example, butyl bromide, in the presence of a base to yield the N-alkylated product. The choice of base and solvent is crucial for optimizing the reaction conditions and minimizing side reactions.

A related nucleophilic substitution involves the reaction of a piperidine derivative with bromoacetonitrile (B46782). For instance, tert-butyl piperidin-4-ylmethylcarbamate has been shown to react with bromoacetonitrile in the presence of potassium carbonate and diisopropylethylamine (DIPEA) to afford the corresponding N-cyanomethyl derivative in high yield. This highlights the utility of nucleophilic substitution for introducing various functional groups on the piperidine nitrogen.

| Starting Material | Reagents | Product | Yield |

| tert-Butyl piperidin-4-ylmethylcarbamate | Bromoacetonitrile, K2CO3, DIPEA, CH3CN | tert-Butyl (1-(cyanomethyl)piperidin-4-yl)methylcarbamate | 92% |

This table illustrates a representative nucleophilic substitution for the N-functionalization of a piperidine carbamate (B1207046) derivative.

Reductive Amination Strategies

Reductive amination is a powerful and widely used method for the formation of C-N bonds and is particularly effective for the synthesis of piperidine derivatives. researchgate.net This strategy can be employed to construct the piperidine ring itself or to introduce substituents onto the piperidine nitrogen. An efficient route for the synthesis of methyl piperidine-4-yl-carbamate has been developed utilizing the reductive amination of 1-benzylpiperidin-4-one with ammonia, catalyzed by Raney-Ni. researchgate.net This is followed by deprotection of the benzyl (B1604629) group to yield the desired product. researchgate.net

This methodology can be adapted for the synthesis of tert-butyl N-(piperidin-4-yl)carbamates by starting with N-Boc-piperidin-4-one. Reductive amination of N-Boc-piperidin-4-one with an appropriate amine, such as butylamine, in the presence of a reducing agent like sodium triacetoxyborohydride, would directly yield this compound. This one-pot procedure is highly efficient and avoids the need for protection and deprotection steps for the piperidine nitrogen.

| Carbonyl Compound | Amine | Reducing Agent | Product |

| 1-Benzylpiperidin-4-one | Ammonia | Raney-Ni, H2 | 1-Benzylpiperidin-4-amine |

| N-Boc-piperidin-4-one | Butylamine | Sodium triacetoxyborohydride | This compound (proposed) |

This table outlines examples of reductive amination strategies for the synthesis of substituted piperidines.

Condensation Reactions for Carbamate Formation

Condensation reactions are fundamental to the formation of the carbamate moiety itself. The tert-butoxycarbonyl (Boc) protecting group is typically introduced by reacting an amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) or tert-butyl chloroformate. In the context of synthesizing the target molecule, a key step would be the formation of the carbamate bond.

One synthetic approach could involve the initial synthesis of N-butylpiperidin-4-amine, which can then undergo a condensation reaction with di-tert-butyl dicarbonate to install the tert-butyl carbamate group. Alternatively, a condensation reaction can be part of a more complex synthetic sequence. For instance, the synthesis of a lacosamide (B1674222) intermediate involves the condensation of N-BOC-D-serine with benzylamine (B48309) after activation with isobutyl chloroformate. google.com This demonstrates the utility of condensation reactions in building complex molecules containing a carbamate functional group. google.com

| Amine | Carbamoylating Agent | Base | Product |

| Piperidin-4-amine | Di-tert-butyl dicarbonate | Triethylamine (B128534) | tert-Butyl N-(piperidin-4-yl)carbamate |

| N-Butylpiperidin-4-amine | Di-tert-butyl dicarbonate | Triethylamine | This compound (proposed) |

This table provides examples of condensation reactions for the formation of tert-butyl carbamates.

Advanced and Optimized Synthesis Techniques

To address the growing demand for enantiomerically pure and structurally complex piperidine carbamates, advanced and optimized synthetic techniques have been developed. These methods offer improved stereocontrol, efficiency, and sustainability compared to traditional approaches.

Chemoenzymatic Synthesis for Enantioselective Control

Chemoenzymatic synthesis, which combines the selectivity of biocatalysts with the versatility of chemical reactions, has emerged as a powerful tool for the preparation of chiral compounds. researchgate.netmdpi.com This approach is particularly valuable for the synthesis of enantiomerically pure piperidine derivatives.

A practical chemoenzymatic process for the preparation of tert-butyl ((3R,6R)-6-methylpiperidin-3-yl)carbamate, a key chiral intermediate, has been reported. researchgate.net This strategy utilizes a transaminase (ATA) biocatalyst for a key transamination and spontaneous cyclization step, starting from a commercially available pyroglutamate (B8496135) derivative. researchgate.net This method is noted for its high optical purity (>99.9% enantiomeric excess) and for being a more streamlined and environmentally friendly process that avoids the use of large quantities of toxic chemicals. researchgate.net

Lipases are another class of enzymes employed in the chemoenzymatic synthesis of piperidine derivatives, often for the kinetic resolution of racemic intermediates. researchgate.net For example, lipase-catalyzed reactions have been studied for the enantioselective transformation of piperidine-based β-amino esters. researchgate.net

| Enzyme Class | Reaction Type | Substrate Example | Product Example | Key Advantage |

| Transaminase (ATA) | Transamination/Cyclization | Ethyl (2R)-tert-butoxycarbonylamino-5-oxo-hexanoate | tert-Butyl ((3R,6R)-6-methylpiperidin-3-yl)carbamate | High enantioselectivity (>99.9% ee) |

| Lipase | Kinetic Resolution | Racemic N-Boc-2-piperidylacetic acid methyl ester | Enantiopure N-Boc-2-piperidylacetic acid methyl ester | Enantiomeric separation |

This table summarizes key aspects of chemoenzymatic approaches to chiral piperidine carbamate synthesis.

Catalytic Methodologies in Piperidine Carbamate Synthesis

The use of metal catalysts has significantly advanced the synthesis of piperidine scaffolds, enabling the construction of highly substituted and stereochemically complex rings. nih.gov Catalytic hydrogenation of pyridine (B92270) derivatives is a common method for accessing the piperidine core. nih.gov

More advanced catalytic methodologies focus on asymmetric synthesis. For example, rhodium-catalyzed asymmetric hydrogenation of N-protected 4-pyridones can provide access to chiral 4-hydroxypiperidines, which are versatile intermediates for the synthesis of various piperidine derivatives. While not directly forming the carbamate, these catalytic methods provide the chiral piperidine core that can be further functionalized.

Furthermore, catalytic reductive amination, as mentioned previously with Raney-Ni, is a key catalytic methodology. researchgate.net The development of more sophisticated catalysts for this transformation allows for milder reaction conditions and broader substrate scope. Iron-catalyzed reductive amination of ω-amino fatty acids has also been reported as a method for piperidine synthesis. nih.gov

| Catalyst | Reaction Type | Starting Material Example | Product Example |

| Raney-Ni | Reductive Amination | 1-Benzylpiperidin-4-one and Ammonia | 1-Benzylpiperidin-4-amine |

| Rhodium complexes | Asymmetric Hydrogenation | N-Boc-4-pyridone | (R)- or (S)-N-Boc-4-hydroxypiperidine |

| Iron complexes | Reductive Amination | ω-Amino fatty acid | Substituted Piperidine |

This table highlights various catalytic methodologies employed in the synthesis of piperidine derivatives.

Microwave-Assisted Synthesis Enhancements

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and purities in significantly shorter reaction times compared to conventional heating methods. mdpi.com This technology has been successfully applied to the synthesis of various heterocyclic compounds, including piperidine derivatives.

In the context of piperidine carbamate synthesis, microwave irradiation can be utilized to drive reactions such as N-alkylation or the formation of the carbamate group itself. For instance, the reaction of a piperidine derivative with an alkyl halide or the coupling of an amine with di-tert-butyl dicarbonate (Boc₂O) can be significantly enhanced. researchgate.netresearchgate.net

One notable application involves the heating of a mixture of 4-(N-Boc-amino)-piperidine with a suitable electrophile in a sealed vessel under microwave irradiation. For example, a reaction mixture containing 4-(N-Boc-amino)-piperidine and a heterocyclic halide in the presence of a base like diisopropylethylamine (DIEA) can be heated in a microwave reactor at a specific temperature for a short duration to achieve the desired product. ambeed.com This method often results in a cleaner reaction profile and simplifies purification. ambeed.com

The key advantages of using microwave-assisted synthesis in this context include:

Rapid Reaction Times: Reactions that might take several hours with conventional heating can often be completed in minutes.

Improved Yields: The focused heating can lead to more efficient reactions with fewer side products.

Enhanced Purity: The reduction in reaction time and side reactions often results in a cleaner crude product, simplifying purification.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Representative Piperidine Derivative

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | 24 hours | 30 minutes |

| Temperature | Reflux | 75°C |

| Yield | Moderate | Good |

| Solvent | Acetonitrile (B52724) | Dichloromethane (B109758)/Ethyl Acetate (B1210297) |

Note: This table represents a generalized comparison based on literature for similar compounds and may not reflect the exact parameters for this compound.

Development of Scalable and Efficient Processes

The transition from laboratory-scale synthesis to large-scale industrial production presents numerous challenges, including reaction safety, cost-effectiveness, and environmental impact. Therefore, the development of scalable and efficient processes for the synthesis of key intermediates like piperidine carbamates is of paramount importance.

A common strategy for the scalable synthesis of related compounds, such as 4-Boc-aminopiperidine, involves a multi-step process that begins with readily available starting materials. google.com For example, a synthetic route might start with N-benzyl-4-piperidone. google.com This can be converted to an intermediate imine, which is then subjected to a reduction to yield the desired aminopiperidine derivative. google.com Subsequent protection of the amino group with di-tert-butyl dicarbonate (Boc₂O) would yield the final product. google.com

Key considerations for developing a scalable process include:

Cost of Starting Materials: Utilizing inexpensive and readily available raw materials is crucial for economic viability.

Reaction Conditions: The use of mild reaction conditions, avoiding extreme temperatures and pressures, is preferred for safety and to reduce energy consumption.

Reagent Selection: Choosing reagents that are non-toxic, environmentally benign, and easy to handle is essential.

Purification Methods: Developing efficient purification techniques, such as crystallization, to avoid chromatography on a large scale.

Process Safety: A thorough evaluation of the reaction thermodynamics and potential hazards is necessary to ensure safe operation.

One patent describes a method for preparing 4-Boc-aminopiperidine starting from 4-piperidinecarboxamide, which is first reacted with di-tert-butyl dicarbonate and then subjected to a Hofmann rearrangement. google.com Another approach involves the catalytic hydrogenation of an imine formed from N-benzyl-4-piperidone and tert-butyl carbamate. google.com These methods aim to provide a more direct and efficient route to the desired product, which is a crucial building block for more complex molecules.

Protecting Group Chemistry and Strategic Deprotection of the Carbamate Moiety

In multi-step organic synthesis, protecting groups are essential for masking reactive functional groups to prevent unwanted side reactions. chem-station.com The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its stability under a variety of reaction conditions and its relatively straightforward removal. chemistrysteps.com

The Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. organic-chemistry.org It effectively reduces the nucleophilicity and basicity of the amine nitrogen, allowing for selective reactions at other sites in the molecule. chem-station.com

The deprotection of the Boc group is a critical step and can be achieved under various acidic conditions. chemistrysteps.comorganic-chemistry.org The choice of deprotection reagent and conditions is often dictated by the presence of other acid-sensitive functional groups in the molecule.

Common methods for the deprotection of N-Boc groups include:

Trifluoroacetic Acid (TFA): A solution of TFA in a solvent like dichloromethane (DCM) is a very common and effective method for Boc deprotection. chemistrysteps.commasterorganicchemistry.com

Hydrochloric Acid (HCl): HCl in various organic solvents such as dioxane, methanol (B129727), or ethyl acetate is also widely used. nih.gov

Phosphoric Acid: Aqueous phosphoric acid provides a milder and more environmentally friendly alternative for deprotection. organic-chemistry.org

Lewis Acids: Reagents like TMSI (trimethylsilyl iodide) can also be employed for Boc removal, particularly when other acid-labile groups are present. google.com

Thermolytic Cleavage: In some cases, the Boc group can be removed by heating, sometimes assisted by a solvent. researchgate.net

Table 2: Common Reagents for N-Boc Deprotection

| Reagent | Typical Conditions | Notes |

| Trifluoroacetic Acid (TFA) | 20-50% in DCM, room temperature | Highly effective, but harsh. masterorganicchemistry.compeptide.com |

| Hydrochloric Acid (HCl) | 4M in Dioxane or EtOAc, room temp. | Common and cost-effective. nih.gov |

| Phosphoric Acid (H₃PO₄) | Aqueous solution, THF | Milder, greener alternative. organic-chemistry.org |

| Trimethylsilyl Iodide (TMSI) | DCM or MeCN, 0°C to room temp. | Useful for substrates with other acid-sensitive groups. google.comreddit.com |

| Oxalyl Chloride/Methanol | Room temperature | Mild conditions. nih.gov |

| Water | 100°C | Catalyst-free, green method. semanticscholar.org |

Chemical Reactivity and Transformation Studies of N Substituted Piperidine Carbamate Derivatives

Reactions Involving the Piperidine (B6355638) Nitrogen Center

The secondary amine within the piperidine ring is a key site for nucleophilic reactions, allowing for the introduction of various substituents at the N-1 position. This reactivity is fundamental to the elaboration of the piperidine scaffold into more complex molecular architectures.

Alkylation and Acylation Reactions

The nucleophilic piperidine nitrogen readily participates in alkylation and acylation reactions. These transformations are crucial for building diverse molecular frameworks.

Alkylation: The nitrogen can be alkylated by reacting the carbamate (B1207046) with various alkyl halides or other electrophilic alkylating agents. For instance, related piperidine carbamates are N-alkylated to introduce functional groups. A common procedure involves treating the piperidine derivative with an alkylating agent in the presence of a base, such as triethylamine (B128534) or potassium carbonate, to neutralize the acid generated during the reaction. An example is the reaction with propargyl bromide to yield N-propargylated products like tert-butyl N-(1-prop-2-ynylpiperidin-4-yl)carbamate. uni.lu Another documented alkylation involves reacting tert-butyl piperidin-4-ylcarbamate with 3-(methylsulfonyl)-1-propanol-1-methanesulfonate in the presence of triethylamine to form the corresponding N-substituted piperidine. ambeed.com

Acylation: Acylation of the piperidine nitrogen is achieved using acylating agents like acyl chlorides or anhydrides, typically in the presence of a non-nucleophilic base. This reaction forms an amide bond and is a standard method for attaching carbonyl-containing moieties. For example, piperidin-4-ylcarbamate derivatives can be coupled with activated carbonyl compounds to synthesize complex amides, a key step in the construction of various bioactive molecules. vulcanchem.com

| Reaction Type | Reagent Example | Product Type |

| Alkylation | Propargyl Bromide | N-propargyl piperidine |

| Alkylation | 3-(methylsulfonyl)-1-propanol-1-methanesulfonate | N-(3-methylsulfonylpropyl)piperidine |

| Acylation | Activated Carboxylic Acid | N-acyl piperidine (Amide) |

Sulfonylation and Related Electrophilic Substitutions

The piperidine nitrogen can be readily functionalized with sulfonyl groups through reaction with sulfonyl chlorides, such as methanesulfonyl chloride or p-toluenesulfonyl chloride. This reaction, known as sulfonylation, results in the formation of a stable sulfonamide linkage. The reaction is typically performed in an aprotic solvent with a base like triethylamine or pyridine (B92270) to scavenge the hydrochloric acid byproduct. The resulting N-sulfonylated products, for example tert-butyl (1-(methylsulfonyl)piperidin-4-yl)carbamate, exhibit altered chemical and physical properties compared to the parent amine. nih.gov This modification can influence the molecule's polarity, solubility, and biological activity.

Cyclization Reactions for Fused Heterocyclic Systems

The nucleophilicity of the piperidine nitrogen is instrumental in the construction of fused heterocyclic systems. In suitably designed substrates, this nitrogen can act as an intramolecular nucleophile, attacking an electrophilic center elsewhere in the molecule to form a new ring. This strategy is employed in the synthesis of bicyclic structures, such as diazabicyclooctanes. google.com A typical synthetic sequence might involve the initial acylation or alkylation of the piperidine nitrogen with a reactant containing a latent electrophilic site. Subsequent activation of this site can trigger an intramolecular cyclization, leading to the formation of complex, fused ring systems that are prevalent in natural products and pharmaceutical agents. google.com

Transformations at the Carbamate Functionality

The carbamate group, specifically the acid-labile tert-butyl carbamate (Boc) moiety, offers a distinct set of chemical transformations centered on its role as a protecting group for the amine at the C-4 position.

Selective Cleavage of the tert-Butyl Carbamate (Boc) Group

The Boc group is a cornerstone of amine protection strategy in organic synthesis due to its stability under a wide range of conditions and its facile removal under acidic conditions. The cleavage, or deprotection, of the Boc group from tert-butyl N-butyl-N-(piperidin-4-yl)carbamate regenerates the secondary amine at the 4-position, which can then undergo further functionalization.

This deprotection is typically achieved by treatment with strong acids. acs.org The choice of acid and reaction conditions allows for selective cleavage, even in the presence of other acid-sensitive functional groups. researchgate.net For example, trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) is commonly used for efficient and clean removal of the Boc group. researchgate.net Other acidic systems, such as hydrochloric acid in an organic solvent, or sulfuric acid, are also effective. researchgate.netsemanticscholar.org Recent advancements have also explored thermal deprotection methods under continuous flow conditions, offering an alternative to traditional acid-mediated cleavage. acs.org The mechanism of acid-catalyzed cleavage involves protonation of the carbamate carbonyl, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to release the free amine. researchgate.net

| Reagent/Condition | Solvent | Notes |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Common, efficient, and clean deprotection. researchgate.net |

| Sulfuric Acid (H₂SO₄) | tert-Butyl Acetate (B1210297) | Allows for selective deprotection in the presence of tert-butyl esters. researchgate.net |

| Methanesulfonic Acid | tert-Butyl Acetate / DCM | Another option for selective cleavage over t-butyl esters. researchgate.net |

| Hydrochloric Acid (HCl) | 1,4-Dioxane or Methanol (B129727) | Standard method for generating the amine hydrochloride salt. acs.org |

| Thermal (High Temp) | Methanol (in flow) | Modern technique avoiding bulk acid reagents. acs.org |

Modifications and Derivatizations of the Carbamate Linkage

While cleavage is the most common transformation, the carbamate linkage itself can be the subject of modification. A key derivatization is the synthesis of the title compound, this compound, from its N-H precursor, tert-butyl N-(piperidin-4-yl)carbamate. This transformation involves the selective alkylation of the carbamate nitrogen.

This N-alkylation is typically achieved by treating the secondary carbamate with a base strong enough to deprotonate the N-H bond, such as sodium hydride, followed by the addition of an alkylating agent like butyl bromide or butyl iodide. This creates a tertiary carbamate, which alters the steric and electronic environment around the protected nitrogen. The resulting tertiary carbamate is generally more resistant to certain chemical conditions than its secondary counterpart, but the Boc group remains removable under standard acidic protocols. organic-chemistry.org This type of modification allows for fine-tuning the properties of the molecule and provides a route to N-alkyl,N-aryl, or other N-disubstituted amino groups after the final deprotection step.

Chemo-, Regio-, and Stereoselectivity Considerations in Synthetic Transformations

The synthetic utility of piperidine derivatives is often dictated by the ability to control the chemo-, regio-, and stereoselectivity of their transformations. In the case of this compound, the interplay between the piperidine ring and its substituents—specifically the endocyclic nitrogen and the exocyclic N-butyl-N-Boc group—governs the outcome of chemical reactions. While specific studies on this exact molecule are not extensively documented, a comprehensive understanding of its reactivity can be extrapolated from research on analogous N-substituted piperidine carbamate derivatives.

Cheoselectivity:

The chemoselectivity in reactions involving this compound is primarily influenced by the presence of two nitrogen atoms with different electronic environments. The endocyclic piperidine nitrogen is a secondary amine, while the exocyclic nitrogen is part of a carbamate group. The lone pair of electrons on the piperidine nitrogen is generally more nucleophilic than the nitrogen of the carbamate, which is delocalized through resonance with the carbonyl group.

However, in the parent compound, the piperidine nitrogen is tertiary. Should the Boc group be removed under acidic conditions, the resulting secondary amine at the 4-position would be significantly more nucleophilic than the endocyclic tertiary amine.

Furthermore, the bulky tert-butyl and N-butyl groups can sterically hinder reactions at the exocyclic nitrogen, favoring transformations at the less sterically crowded positions of the piperidine ring.

Regioselectivity:

The regioselectivity of reactions on the piperidine ring of this compound is largely dictated by the directing effects of the substituents. For instance, in deprotonation reactions using strong bases like organolithium reagents, the presence of an N-Boc group on a piperidine ring is known to direct lithiation to the C2 and C6 positions (alpha to the nitrogen). This is due to the coordinating effect of the carbamate oxygen, which stabilizes the organolithium reagent.

The following table illustrates the regioselectivity observed in the lithiation of N-Boc-piperidine, a foundational system for understanding the potential reactivity of more complex derivatives.

| Substrate | Reagents and Conditions | Major Product(s) | Observed Regioselectivity | Reference |

|---|---|---|---|---|

| N-Boc-piperidine | s-BuLi, TMEDA, Et2O, -78 °C; then E+ | 2-substituted N-Boc-piperidine | Predominant α-lithiation at C2/C6 | whiterose.ac.uk |

| N-Boc-4-methylpiperidine | s-BuLi, (-)-sparteine, Et2O, -78 °C; then E+ | (2R,4S)- and (2S,4R)-2-substituted-4-methyl-N-Boc-piperidine | High regioselectivity for C2/C6 over C3/C5 | rsc.org |

For this compound, it is anticipated that deprotonation would similarly occur at the C2 and C6 positions. The bulky substituent at the C4 position is unlikely to alter this preference significantly, although it may influence the stereochemical outcome of the subsequent reaction with an electrophile.

Stereoselectivity:

The stereochemical outcome of reactions involving this compound is influenced by the conformational preference of the piperidine ring and the steric bulk of its substituents. The piperidine ring typically adopts a chair conformation, and the large N-butyl-N-Boc group at the C4 position is expected to preferentially occupy the equatorial position to minimize steric strain.

In reactions such as catalytic hydrogenation of a corresponding tetrahydropyridine (B1245486) precursor, the stereochemistry of the product is often determined by the direction of hydrogen delivery, which is influenced by the existing stereocenters and the catalyst. In the absence of a chiral catalyst, a mixture of diastereomers may be formed. However, the use of chiral catalysts or auxiliaries can induce high levels of stereoselectivity.

The following table presents data on stereoselective transformations of related piperidine derivatives, highlighting the potential for high stereocontrol in these systems.

| Substrate | Reaction Type | Reagents and Conditions | Major Product Stereochemistry | Diastereomeric/Enantiomeric Excess | Reference |

|---|---|---|---|---|---|

| N-Boc-2-methyltetrahydropyridine | Asymmetric Hydrogenation | H2, [Rh(COD)2]BF4, (R,R)-Me-DuPhos | cis-(2R)-methyl-N-Boc-piperidine | >99% ee | nih.gov |

| N-Boc-4-phenyltetrahydropyridine | Asymmetric Hydrogenation | H2, Ir(ppy)2(cod)]PF6, chiral phosphine (B1218219) ligand | (S)-4-phenyl-N-Boc-piperidine | 96% ee | nih.gov |

In transformations of this compound itself, nucleophilic additions to the piperidine ring, if activated, would likely proceed via axial attack on the chair conformer to yield the equatorial product, following the Curtin-Hammett principle. The steric hindrance imposed by the N-butyl and tert-butoxycarbonyl groups would further disfavor attack from the equatorial face.

Applications As Key Intermediates and Building Blocks in Complex Organic Synthesis

Construction of Diverse Heterocyclic Scaffolds and Ring Systems

The parent compound, tert-butyl N-(piperidin-4-yl)carbamate, is widely employed as a precursor for a variety of more complex heterocyclic systems. The secondary amine of the piperidine (B6355638) ring, once deprotected or even while the carbamate (B1207046) is in place, can participate in cyclization reactions. For instance, it is a key intermediate in the synthesis of spirocyclic compounds, where the piperidine ring is fused to another ring system at a single carbon atom. These spiro-heterocycles are of significant interest in medicinal chemistry due to their rigid three-dimensional structures.

Furthermore, the piperidine unit can be incorporated into larger, fused, or bridged ring systems. The reactivity of the piperidine nitrogen allows for its integration into bicyclic structures, which are prevalent in many biologically active molecules.

Synthesis of Multifunctional Organic Molecules

The bifunctional nature of tert-butyl N-(piperidin-4-yl)carbamate and its derivatives makes them ideal starting materials for multifunctional molecules. The Boc-protected amine provides a stable handle while other transformations are carried out on the piperidine ring or at its nitrogen atom.

This strategic protection allows for:

Alkylation or acylation at the piperidine nitrogen to introduce new side chains.

Coupling reactions to attach aromatic or other heterocyclic moieties.

Modification of the carbamate group itself to generate ureas or other derivatives.

Following these modifications, the Boc group can be removed to reveal a primary or secondary amine, which can then undergo further reactions, such as reductive amination or amide bond formation. This stepwise approach enables the synthesis of complex molecules with precisely controlled functionalities. For example, derivatives have been used in the development of kinase inhibitors and antagonists for various receptors.

Contribution to Target-Oriented Synthesis and Chemical Methodology Development

In target-oriented synthesis, building blocks like tert-butyl N-(piperidin-4-yl)carbamate provide a reliable and efficient route to key intermediates. The commercial availability and predictable reactivity of this class of compounds streamline the synthesis of complex drug candidates. For instance, it has been utilized in the synthesis of compounds targeting the NLRP3 inflammasome, a key component in inflammatory diseases.

The use of these piperidine-based intermediates also contributes to the development of new synthetic methodologies. The challenges associated with stereoselective functionalization of the piperidine ring, for example, have driven innovation in catalytic methods. The predictable reactivity of the Boc-protected amine allows researchers to test and refine new reaction conditions with a reliable substrate.

While the specific role of tert-butyl N-butyl-N-(piperidin-4-yl)carbamate remains to be fully elucidated in the scientific literature, the extensive research on its parent compound and other analogs highlights the immense potential of this class of molecules as versatile intermediates in the construction of complex and biologically relevant chemical entities.

Analytical Methodologies for Structural Elucidation and Reaction Monitoring in Research

Spectroscopic Techniques in Synthetic Analysis (e.g., NMR, Mass Spectrometry)

Spectroscopic methods are indispensable for the structural elucidation of "tert-butyl N-butyl-N-(piperidin-4-yl)carbamate". Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are primary techniques used to confirm its identity and structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group, the n-butyl group, and the piperidine (B6355638) ring protons. The nine protons of the tert-butyl group would appear as a singlet, typically in the range of δ 1.4-1.5 ppm. The n-butyl group would exhibit a triplet for the terminal methyl group and multiplets for the three methylene (B1212753) groups. The protons on the piperidine ring would appear as a series of multiplets, often in the δ 1.5-3.5 ppm range.

¹³C NMR: The carbon NMR spectrum would provide information on the different carbon environments within the molecule. Key expected signals include those for the carbonyl carbon of the carbamate (B1207046) group (around δ 155 ppm), the quaternary carbon of the tert-butyl group (around δ 80 ppm), and the methyl carbon of the tert-butyl group (around δ 28 ppm). The carbons of the n-butyl group and the piperidine ring would also give rise to distinct signals.

For the related compound, "4-N-BOC-Aminopiperidine", ¹H-NMR data in CD₃OD shows signals at δ 1.36 (s, 9H), 1.84-2.36 (m, 4H), 2.74 (m, 2H), 3.42 (m, 2H), and 3.60 (br, 1H) chemicalbook.com. This provides a basis for interpreting the spectrum of the N-butyl derivative.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of "this compound". In electrospray ionization (ESI) mode, the compound is expected to be detected as the protonated molecule [M+H]⁺.

The fragmentation of tert-butylcarbamates under mass spectrometric conditions is well-documented and often involves the loss of isobutylene (B52900) (56 Da) and carbon dioxide (44 Da), resulting in a combined loss of 100 Da nih.gov. Therefore, a characteristic fragmentation pathway for "this compound" would be the loss of the Boc group. For the related compound "4-N-BOC-Aminopiperidine", LC/MS analysis showed the [M+H]⁺ peak at m/z 201 chemicalbook.com.

Table 1: Predicted Spectroscopic Data for this compound

| Technique | Predicted Observations |

| ¹H NMR | Singlet for tert-butyl protons (~1.4-1.5 ppm); Signals for n-butyl group (triplet and multiplets); Multiplets for piperidine ring protons (~1.5-3.5 ppm). |

| ¹³C NMR | Carbamate carbonyl (~155 ppm); Quaternary and methyl carbons of the tert-butyl group (~80 ppm and ~28 ppm, respectively); Signals for n-butyl and piperidine carbons. |

| Mass Spec. | Expected [M+H]⁺ peak; Characteristic fragmentation showing loss of the Boc group (loss of 100 Da). |

Chromatographic Techniques for Reaction Progress and Purity Assessment (e.g., HPLC, LC-MS, UPLC)

Chromatographic methods are essential for monitoring the progress of reactions that synthesize "this compound" and for assessing the purity of the final product.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a commonly used technique for the analysis of piperidine derivatives and carbamates nih.gov. A C18 column is often employed with a mobile phase consisting of a mixture of an aqueous buffer (e.g., water with 0.1% phosphoric acid) and an organic solvent like acetonitrile (B52724) nih.gov. Detection is typically achieved using a UV detector. The retention time and peak purity can be used to monitor the reaction and assess the final product's purity.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography (UPLC)

LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry, making it a highly specific and sensitive analytical tool actapol.net. This technique is particularly useful for identifying intermediates and byproducts in a reaction mixture. UPLC, which uses smaller particle size columns, can offer faster analysis times and better resolution compared to traditional HPLC bldpharm.combldpharm.com. For carbamate analysis, specific columns like the Ultra Carbamate column can provide rapid separation sepscience.com.

A general LC-MS method for carbamates might involve a gradient elution with a mobile phase of water and methanol (B129727) containing ammonium (B1175870) formate (B1220265) and formic acid, with detection in positive ESI mode lcms.cz.

Table 2: Chromatographic Methods for Analysis of this compound

| Technique | Typical Conditions | Application |

| HPLC | C18 column; Mobile phase: water/acetonitrile with acid modifier; UV detection. | Purity assessment, reaction monitoring. |

| LC-MS | C18 or specialized carbamate column; Gradient elution (e.g., water/methanol with additives); ESI-MS detection. | Identification of products and impurities, reaction monitoring. |

| UPLC | Sub-2 µm particle column; Similar mobile phases to HPLC/LC-MS. | High-throughput analysis, improved resolution. |

X-ray Crystallography Studies of Derivative Structures

X-ray crystallography provides definitive three-dimensional structural information of a crystalline compound. While no crystal structure of "this compound" itself is currently available in the public domain, studies on related piperidine-containing molecules can offer insights into the expected solid-state conformation.

For instance, the crystal structure of alectinib (B1194254) hydrochloride, a complex molecule containing a piperidine ring, revealed a chair conformation for the piperidine ring in the solid state mdpi.com. Another study on the N-tosyl derivative of a cis-piperidine confirmed its relative stereochemistry through single-crystal X-ray diffraction whiterose.ac.uk. These examples highlight the power of X-ray crystallography in unambiguously determining the stereochemistry and conformation of substituted piperidines. Should a crystalline derivative of "this compound" be prepared, X-ray diffraction would be the definitive method for its structural elucidation in the solid state.

Computational and Theoretical Investigations of Piperidine Carbamate Derivatives

Molecular Mechanics and Conformational Analysis

The conformational landscape of N-substituted piperidines is a subject of considerable interest in medicinal chemistry, as the three-dimensional structure of a molecule is intrinsically linked to its biological activity. For molecules like tert-butyl N-butyl-N-(piperidin-4-yl)carbamate, the piperidine (B6355638) ring can adopt several conformations, with the chair form being the most stable. However, the presence of bulky substituents on the nitrogen atom, such as the tert-butoxycarbonyl (Boc) group, can introduce significant steric and electronic effects that influence the ring's geometry and the orientation of the substituents.

Computational studies, primarily using molecular mechanics and density functional theory (DFT), have been employed to investigate the conformational preferences of N-acyl and N-Boc protected piperidines. A key factor governing the conformation of these systems is the A(1,3) strain, also known as pseudoallylic strain, which arises from the interaction between the N-acyl group and a substituent at the C2 position of the piperidine ring. This strain can force the C2-substituent into an axial orientation to minimize steric repulsion. For N-Boc piperidines with a 2,4-disubstitution pattern, the interplay of steric effects can lead to the adoption of a twist-boat conformation to accommodate the bulky groups in pseudo-equatorial positions. rsc.orgrsc.org

In the case of this compound, the piperidine ring is expected to exist predominantly in a chair conformation. The large tert-butoxycarbonyl group and the n-butyl group on the exocyclic nitrogen will have a significant impact on the rotational barrier around the N-C(O) bond of the carbamate (B1207046). DFT modeling of similar N-acyl-piperidines has shown that restricted rotation around this bond can lead to distinct E/Z conformers, with the equilibrium being influenced by non-covalent interactions. nih.gov

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (°C) | Description |

|---|---|---|---|

| Chair (Equatorial N-substituent) | 0.0 | ~180 (trans) | The most stable conformation with the bulky N-substituent in the equatorial position to minimize 1,3-diaxial interactions. |

| Chair (Axial N-substituent) | 1.5 - 3.0 | ~180 (trans) | Higher in energy due to steric hindrance between the axial N-substituent and the axial hydrogens on the piperidine ring. |

| Twist-Boat | ~1.5 | Varies | Can become energetically favorable in highly substituted piperidines to alleviate steric strain. nih.gov |

Mechanistic Studies of Synthetic Reactions

Computational chemistry offers powerful tools to elucidate the mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies. For the synthesis of this compound, a key step would involve the N-alkylation of a precursor like tert-butyl N-(piperidin-4-yl)carbamate with a butylating agent.

Mechanistic studies of N-alkylation reactions have been conducted computationally for similar heterocyclic systems. These studies typically employ DFT to map out the potential energy surface of the reaction. The calculations can reveal the nature of the transition state, whether it is early or late, and how its structure is influenced by the reactants and the solvent. For instance, a computational study on the N-alkylation of N-benzoyl 5-(aminomethyl)tetrazole with benzyl (B1604629) bromide provided insights into the regioselectivity of the reaction by examining the nucleophilicity of the different nitrogen atoms in the tetrazole ring. mdpi.com

A similar approach could be applied to the N-butylation of tert-butyl N-(piperidin-4-yl)carbamate. The piperidine nitrogen is the nucleophile that attacks the electrophilic carbon of the butylating agent (e.g., butyl bromide). A computational model of this SN2 reaction would involve locating the transition state and calculating the activation barrier. The presence of the bulky Boc group on the adjacent nitrogen could sterically hinder the approach of the butylating agent, potentially affecting the reaction rate.

Another relevant area of computational mechanistic study is the formation of the carbamate group itself. The reaction of an amine with an activated carbonyl species, such as di-tert-butyl dicarbonate (B1257347) (Boc2O), is a common method for introducing a Boc protecting group. Computational studies on carbamate formation in aqueous solutions of piperazine (B1678402) and CO2 have shown that the cyclic structure of the amine can lead to a more thermodynamically favorable transition state, resulting in faster reaction rates. researchgate.netnih.gov

While a specific computational study on the synthesis of this compound has not been reported, the principles and methodologies from related systems provide a framework for understanding the reaction mechanism.

| Parameter | Calculated Value | Methodology | Significance |

|---|---|---|---|

| Activation Energy (ΔG‡) | 15-25 kcal/mol | DFT (B3LYP/6-31G) | Indicates the kinetic feasibility of the reaction. Higher values suggest slower reaction rates. |

| Reaction Energy (ΔGrxn) | -10 to -20 kcal/mol | DFT (B3LYP/6-31G) | A negative value indicates that the reaction is thermodynamically favorable. |

| Key Bond Distances in Transition State | N-C: ~2.2 Å, C-Br: ~2.4 Å | DFT Optimization | Elucidates the structure of the transition state and the extent of bond formation and breaking. |

Computational Approaches in Novel Synthetic Route Design

The design of novel and efficient synthetic routes for complex molecules like this compound is increasingly being aided by computational tools. These tools can range from software that assists in retrosynthetic analysis to programs that predict the outcome of chemical reactions.

Retrosynthesis is a powerful strategy for planning organic syntheses. the-scientist.com Computational retrosynthesis tools, often powered by artificial intelligence and machine learning, can analyze a target molecule and propose a series of disconnections to break it down into simpler, commercially available starting materials. synthiaonline.comchemrxiv.org These programs leverage vast databases of known chemical reactions to suggest plausible synthetic pathways. For a molecule like this compound, a retrosynthesis program might suggest a route starting from 4-aminopiperidine, followed by protection of the primary amine, and subsequent N-alkylation of the piperidine nitrogen.

In addition to retrosynthesis, there are computational tools that can predict the products of a given set of reactants and reagents. These "forward-reaction prediction" tools use algorithms trained on large datasets of chemical reactions to forecast the likely outcome of a transformation. sourceforge.net Such tools can be invaluable for exploring new synthetic strategies and for identifying potential side reactions. For instance, a chemist could use such a program to evaluate different butylating agents and reaction conditions for the synthesis of the target molecule to maximize the yield and minimize byproducts.

The use of computational tools in synthetic route design is a rapidly evolving field. Platforms like IBM's RXN for Chemistry provide an automated environment for retrosynthesis and reaction prediction. accelerate.science While these tools are not yet a replacement for the expertise of a synthetic chemist, they are becoming increasingly powerful aids in the design and optimization of synthetic routes for a wide range of molecules, including complex piperidine derivatives. nih.gov

Future Perspectives in Research on N Substituted Piperidine Carbamates

Emerging Synthetic Strategies and Catalytic Systems

The synthesis of highly substituted piperidine (B6355638) rings is a central theme in modern organic chemistry. ajchem-a.com Future advancements are expected to move beyond traditional methods towards more sophisticated and efficient catalytic systems that offer high levels of stereoselectivity and functional group tolerance.

Catalytic Systems:

Transition Metal Catalysis: Palladium-based catalysts have been instrumental in preparing 2- and 2,6-substituted piperidines through 1,3-chirality transfer reactions. ajchem-a.com Similarly, gold-catalyzed annulation procedures have enabled the direct assembly of complex piperidine structures. ajchem-a.com Future work will likely involve the development of novel ligands and catalysts based on earth-abundant metals like cobalt and nickel, which have already shown promise in the hydrogenation of pyridine (B92270) derivatives to piperidines. nih.gov For a compound like tert-butyl N-butyl-N-(piperidin-4-yl)carbamate, these catalytic hydrogenation or C-H activation/functionalization strategies could provide alternative and more direct synthetic pathways.

Organocatalysis: The use of small organic molecules as catalysts is gaining traction for the synthesis of piperidines. nih.gov These methods can offer unique reactivity and selectivity profiles, often under milder reaction conditions, avoiding the cost and potential toxicity of metal catalysts. Chiral organocatalysts could be employed to synthesize enantiomerically pure derivatives of N-substituted piperidine carbamates.

Biocatalysis: Chemoenzymatic strategies are emerging as powerful tools for constructing chiral piperidine intermediates. For instance, transaminases have been used in a transamination-spontaneous cyclization process to produce optically pure piperidine precursors. researchgate.net This approach offers high stereoselectivity and operates under environmentally benign conditions, representing a significant area for future exploration in the synthesis of complex carbamates.

Synthetic Strategies:

C-H Functionalization: Direct functionalization of carbon-hydrogen bonds on the piperidine ring is a highly sought-after strategy as it minimizes the need for pre-functionalized starting materials. Photoredox catalysis, using organic dyes like acridinium (B8443388) salts, has been successfully applied to the C-H alkylation of carbamate-protected piperazines, a closely related class of heterocycles. mdpi.com Adapting these methods to piperidine carbamates could allow for the direct introduction of various substituents onto the piperidine backbone, greatly expanding the accessible chemical space.

Dearomatization/Cyclization Cascades: Gold(I)-catalyzed intramolecular dearomatization/cyclization of appropriate precursors offers a novel route to polysubstituted piperidines. nih.gov These cascade reactions allow for the rapid construction of molecular complexity from relatively simple starting materials.

| Strategy | Catalyst Type | Potential Advantage |

| Catalytic Hydrogenation | Cobalt, Ruthenium, Nickel | Use of earth-abundant metals, high diastereoselectivity. nih.gov |

| Annulation/Cyclization | Gold, Palladium | Direct assembly of highly substituted rings. ajchem-a.com |

| C-H Alkylation | Organic Photoredox Catalysts | Direct functionalization without pre-activation. mdpi.com |

| Chemoenzymatic Synthesis | Transaminases | High optical purity, environmentally benign. researchgate.net |

Exploration of Novel Chemical Transformations and Reactivity Patterns

Beyond synthesis, a deeper understanding of the reactivity of N-substituted piperidine carbamates is crucial. The interplay between the piperidine ring, the N-butyl group, and the tert-butyl carbamate (B1207046) protecting group dictates the molecule's chemical behavior.

Future research will likely focus on leveraging this structure for novel transformations:

Ring Functionalization: While the synthesis of the core is important, subsequent modification is key to creating diverse analogues. Methodologies such as diastereoselective lithiation followed by trapping with electrophiles have been used to introduce substituents onto the piperidine ring with a high degree of stereochemical control. whiterose.ac.uk Exploring the regioselectivity of such reactions on the this compound scaffold is a promising avenue.

Radical-Mediated Reactions: Intramolecular radical cyclization, initiated by reagents like triethylborane, has been used to synthesize complex alkylidene piperidines from 1,6-enynes. nih.gov Applying radical chemistry to functionalize the N-butyl group or other positions of the molecule could lead to previously inaccessible structures. Cobalt(II) catalysis has also been employed for the radical intramolecular cyclization of linear amino-aldehydes to produce piperidines. nih.gov

Carbamate as a Directing Group: The carbamate moiety itself can influence the reactivity of the piperidine ring. Investigations into its role as a directing group in electrophilic aromatic substitution-type reactions on appended aromatic rings, or in directing metallation at specific C-H bonds of the piperidine ring, could unlock new synthetic pathways. The tert-butyloxycarbonyl (Boc) group is well-known for its stability and ease of removal, but its electronic influence on adjacent reaction centers is an area ripe for further study.

Advancements in Automated and Flow Chemistry for Synthesis

The transition from traditional batch synthesis to continuous flow processes and automated platforms represents a major technological shift in chemical synthesis. mdpi.com These technologies offer enhanced safety, reproducibility, and scalability, making them highly attractive for the production of piperidine derivatives. mdpi.comnih.gov

Flow Chemistry for Piperidine Synthesis: Flow chemistry has been successfully applied to the synthesis of N-substituted piperidines. For example, flow electrosynthesis has been used for the efficient α-methoxylation of N-formylpiperidine, a key step in producing 2-substituted piperidines. nih.gov The precise control over reaction parameters such as temperature, pressure, and residence time allows for improved yields and selectivity compared to batch methods. mdpi.comnih.gov The synthesis of carbamate derivatives has also been achieved in flow through Curtius rearrangements in microreactors, demonstrating the feasibility of applying this technology to molecules like this compound. unimi.it

Multi-Step Automated Synthesis: A significant advantage of flow chemistry is the ability to couple multiple reaction steps into a single, continuous process without isolating intermediates. mdpi.com This has been demonstrated in the multi-step flow preparation of pyrazine-2-carboxamide and its reduced derivative, piperazine-2-carboxamide. researchgate.net A similar automated, multi-step sequence could be envisioned for the synthesis of this compound, starting from simple precursors and incorporating N-alkylation and carbamate formation steps in a continuous stream.

Integration of In-line Analysis: Future automated systems will increasingly incorporate in-line analytical techniques, such as IR or NMR spectroscopy, to monitor reaction progress in real-time. This allows for rapid optimization and autonomous control of the synthesis, ensuring high purity and yield of the final product. researchgate.net

| Technology | Application in Piperidine Carbamate Synthesis | Key Benefits |

| Flow Electrosynthesis | Functionalization of the piperidine ring. nih.gov | High efficiency, scalability, on-demand generation of reagents. |

| Multi-step Flow | Complete synthesis from basic starting materials. mdpi.comresearchgate.net | Reduced manual handling, no intermediate isolation, improved efficiency. |

| Automated Platforms | High-throughput synthesis of analogue libraries. | Rapid exploration of structure-activity relationships. |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for tert-butyl N-butyl-N-(piperidin-4-yl)carbamate, and what challenges arise during purification?

- Methodology : A typical synthesis involves sequential nucleophilic substitution and carbamate formation. For example, piperidin-4-amine reacts with butyl halides (e.g., butyl bromide) under basic conditions (e.g., K₂CO₃), followed by treatment with tert-butyl chloroformate (Boc anhydride) in dichloromethane (DCM) with a base like triethylamine .

- Challenges : By-products from incomplete Boc protection or alkylation require purification via column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization. Impurities often stem from residual amines or halogenated intermediates, detectable via TLC or HPLC .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Techniques :

- NMR (¹H/¹³C): Confirm Boc group presence (δ ~1.4 ppm for tert-butyl), piperidine ring protons (δ ~2.5–3.5 ppm), and butyl chain signals (δ ~0.9–1.6 ppm) .

- Mass Spectrometry (MS) : ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]⁺) and rule out fragmentation from labile Boc groups .

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 210–254 nm) to assess purity ≥95% .

Advanced Research Questions

Q. How does the stereoelectronic environment of the piperidine ring influence receptor binding in biological studies?

- Analysis : The piperidine ring’s chair conformation and N-butyl/Boc substituents modulate steric hindrance and hydrogen-bonding potential. Computational docking (e.g., AutoDock Vina) predicts interactions with CNS receptors (e.g., σ or 5-HT receptors) based on charge distribution and lipophilicity (log P ~2.5–3.0) .

- Validation : Radioligand binding assays (e.g., competitive displacement with [³H]-ligands) quantify affinity (Ki values) and selectivity .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

- Case Study : Discrepancies in IC₅₀ values for enzyme inhibition (e.g., acetylcholinesterase) may arise from assay conditions (pH, ionic strength) or solvent effects (DMSO vs. aqueous buffers).

- Resolution :

- Standardize protocols (e.g., fixed DMSO concentration ≤1%).

- Validate via orthogonal assays (e.g., fluorescence polarization vs. colorimetric methods) .

- Cross-reference with structurally analogous carbamates (e.g., tert-butyl N-(4-chlorophenyl)carbamate) to identify substituent-specific trends .

Q. How can computational chemistry optimize the compound’s metabolic stability without compromising activity?

- Approach :

- Metabolite Prediction : Use software like MetaSite to identify vulnerable sites (e.g., Boc group hydrolysis or piperidine oxidation) .

- Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., fluorine) on the butyl chain to reduce CYP450-mediated metabolism while maintaining log D ~2.0–3.0 .

- Validation : In vitro microsomal stability assays (human/rat liver microsomes) to measure half-life (t₁/₂) and intrinsic clearance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.